molecular formula C12H10O3S B1455740 Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate CAS No. 5556-23-0

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Cat. No. B1455740
CAS RN: 5556-23-0
M. Wt: 234.27 g/mol
InChI Key: NFOGATBBXLOEOE-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C12H10O3S . It has a molecular weight of 234.27 g/mol . This compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, methyl 5-aryl-3-hydroxythiophene-2-carboxylates were prepared from the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate” consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The thiophene ring is substituted with a phenyl group at the 5-position and a methyl ester group at the 2-position .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate” are not available in the retrieved data, thiophene derivatives are known to participate in various types of reactions . For instance, they can undergo condensation reactions such as the Gewald reaction .


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Methyl 3-hydroxythiophene-2-carboxylate (M3HTC) has been used in various chemical syntheses, such as the preparation of thieno[3,4-b][1,4]oxazine ring systems, which are of interest due to their unique chemical properties (Barker et al., 2001). This process involves the nitration of M3HTC and further chemical modifications.
  • The compound also serves as a precursor for chlorination reactions, leading to the synthesis of 5-substituted compounds of M3HTC. These reactions are significant in the context of producing derivatives with varied chemical characteristics (Corral et al., 1990).
  • In another study, M3HTC was used to generate thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids through a series of halogenation, O-alkylation, and hydrolysis reactions (Corral & Lissavetzky, 1984).

Biological and Pharmacological Studies

  • Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, a related compound, was synthesized and found to exhibit synergistic effects with antitumor drugs in bioassays, indicating potential pharmacological applications (Kletskov et al., 2018).
  • Another study explored the synthesis of methyl 4-hydroxy-3-phenyl-5-phenyl(alkyl)-2-phenyliminoselenazolidine-4-carboxylates, which could form selenazolo-[3,4-a]quinoxalin-4(5H)-ones, suggesting potential for creating novel compounds with biological activity (Mamedov et al., 2009).

Synthesis of Novel Compounds

  • M3HTC has been used in the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, showing its utility in creating new heterocyclic compounds. These syntheses are crucial for developing new materials and drugs with specific properties (Krinochkin et al., 2021).
  • The compound also played a role in the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which were evaluated for antimicrobial activities (Hublikar et al., 2019).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

methyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGATBBXLOEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237757
Record name Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate

CAS RN

5556-23-0
Record name Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5556-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JJ Cummings - 1992 - search.proquest.com
… methyl 3-hydroxy-5-phenylthiophene-2-carboxylate (29a; R=Ph). The reaction is said to proceed via a base mediated elimination of hydrogen bromide to produce a methyl 2-…
Number of citations: 3 search.proquest.com
RA Irgashev, AS Steparuk, GL Rusinov - Organic & Biomolecular …, 2018 - pubs.rsc.org
A number of 2-(hetero)aryl-substituted thieno[3,2-b]indoles have been successfully prepared using an efficient transition-metal-free strategy, involving the Fiesselmann synthesis of …
Number of citations: 17 pubs.rsc.org
AV Vasilyev, SV Baranin, PA Belyakov… - Russian chemical …, 2006 - Springer
… The 1H NMR data for pyrazole 5a agree with previously re ported6 data for this compound obtained from methyl 3 hydroxy 5 phenylthiophene 2 carboxylate and hydr azine. …
Number of citations: 1 link.springer.com
M Shehedyn, OV Barabash, B Demydchuk… - …, 2021 - thieme-connect.com
Methyl 3-aryl-2-bromo-2-chloropropanoates can be prepared by Meerwein reaction from methyl 2-chloroacrylate and various arenediazonium salts under copper(II) bromide catalysis. …
Number of citations: 4 www.thieme-connect.com

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